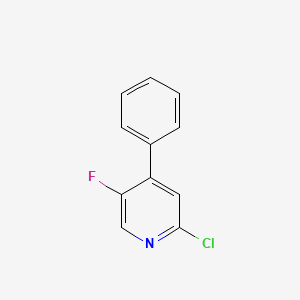

2-Chloro-5-fluoro-4-phenylpyridine

Übersicht

Beschreibung

2-Chloro-5-fluoro-4-phenylpyridine is a chemical compound with a molecular formula of C11H7ClFN . It is used as a starting material for the preparation of various compounds, including 5-fluoro-2-amino pyrimidines .

Synthesis Analysis

The synthesis of 2-Chloro-5-fluoro-4-phenylpyridine and similar compounds often involves the use of fluorinated pyridines . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . A method for preparing 2-chloro-5-nitropyridine has been disclosed, which involves synthesizing 2-amino-5-nitropyridine, synthesizing 2-hydroxy-5-nitropyridine, and then synthesizing the 2-chloro-5-nitropyridine .Molecular Structure Analysis

The molecular structure of 2-Chloro-5-fluoro-4-phenylpyridine can be analyzed using spectroscopic methods . Vibrational spectral analysis can be carried out by Fourier-transform Infrared (FT-IR) and Fourier-transform Raman .Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-5-fluoro-4-phenylpyridine can be complex. For example, pyridine readily reacts with CsSO4F at room temperature producing a mixture of products (2-fluoro-, 2-fluorosulfonate- and 2-chloro- or 2-alkoxy-pyridines) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-fluoro-4-phenylpyridine can be determined using various analytical techniques . These properties include its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .Wissenschaftliche Forschungsanwendungen

1. Agrochemical and Pharmaceutical Industries

- Application : 2-Chloro-5-fluoro-4-phenylpyridine is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Method : The synthesis of TFMP derivatives involves various methods, including the use of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) as a chemical intermediate .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Synthesis of Novel Pyrazole Derivatives

- Application : 2-Chloro-5-fluoro-4-phenylpyridine is used in the synthesis of novel pyrazole derivatives containing phenylpyridine moieties with herbicidal activity .

- Method : The synthesis involves the use of NMR and HRMS for identification .

- Results : Some compounds exhibited moderate herbicidal activities against Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis in post-emergence treatment .

3. Synthesis of Fluorinated Pyridines

- Application : 2-Chloro-5-fluoro-4-phenylpyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

- Method : The synthesis involves various methods, including the use of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) as a chemical intermediate .

- Results : The synthesis of fluorinated pyridines has led to the development of new agricultural products with improved physical, biological, and environmental properties .

4. Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

- Application : 2-Chloro-5-fluoro-4-phenylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . These inhibitors are being evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

- Method : The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps .

- Results : The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine (11) yielded 29.4% in 7 linear steps .

5. Synthesis of 6-Hydroxy-2-chloro-4-fluoroquinolones

- Application : 2-Chloro-5-fluoro-4-phenylpyridine is used in the synthesis of 6-Hydroxy-2-chloro-4-fluoroquinolones . These compounds are applied as S-nitrosoglutathione reductase (GSNOR) inhibitors .

- Method : The synthesis involves the Baltz-Schiemann reaction .

- Results : The synthesis of these novel quinolone compounds has led to the development of new GSNOR inhibitors .

6. Synthesis of 4-Fluorocytisine

- Application : 2-Chloro-5-fluoro-4-phenylpyridine is used in the synthesis of 4-Fluorocytisine . This compound has potential applications in various biological fields .

- Method : The synthesis involves the Baltz-Schiemann reaction from 2-chloro-4-fluoropyridine .

- Results : The synthesis of 4-Fluorocytisine has led to the development of new compounds with potential biological applications .

Safety And Hazards

While specific safety and hazard information for 2-Chloro-5-fluoro-4-phenylpyridine was not found, general safety measures for handling similar compounds include working in a well-ventilated place, wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-5-fluoro-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFN/c12-11-6-9(10(13)7-14-11)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRQXDIQFZJAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluoro-4-phenylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1435534.png)

![1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride](/img/structure/B1435536.png)

![1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B1435544.png)

![3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1435546.png)